2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide
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Overview
Description
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide typically involves multicomponent reactions. One common method is the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through various multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green and sustainable chemistry are often applied, utilizing efficient and recyclable catalysts in multicomponent reactions to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the C(1) position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles in the presence of transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of C(1)-substituted tetrahydroisoquinolines .
Scientific Research Applications
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating various biological pathways, including those involved in neuroprotection and antimicrobial activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative with significant biological activity.
Uniqueness
2-Ethyl-5-hydroxy-1,2,3,4-tetrahydroisoquinoline, hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
4512-82-7 |
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Molecular Formula |
C11H16BrNO |
Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-ethyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-ol;bromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-2-12-7-6-10-9(8-12)4-3-5-11(10)13;/h3-5,13H,2,6-8H2,1H3;1H |
InChI Key |
HHXJQWUXHSIFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCC2=C(C1)C=CC=C2O.[Br-] |
Origin of Product |
United States |
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